![molecular formula C21H26N2O2 B5559153 N-cyclopropyl-4-(3-hydroxy-3-methylbutyl)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5559153.png)
N-cyclopropyl-4-(3-hydroxy-3-methylbutyl)-N-(3-pyridinylmethyl)benzamide
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Description
Synthesis Analysis
The synthesis of N-cyclopropyl-4-(3-hydroxy-3-methylbutyl)-N-(3-pyridinylmethyl)benzamide involves multiple steps, starting from basic organic compounds. The Bischler-Napieralski reaction, a common synthetic procedure for creating complex organic molecules, has been utilized for cyclizing N-(4-aryl-4-hydroxybutyl)benzamides to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles, indicating a similar approach might be applicable for synthesizing related compounds (Browne et al., 1981).
Molecular Structure Analysis
The molecular structure of similar benzamide derivatives has been determined through methods like X-ray crystallography, providing insights into the configuration of these molecules as E-isomers. This suggests that detailed structural analysis of N-cyclopropyl-4-(3-hydroxy-3-methylbutyl)-N-(3-pyridinylmethyl)benzamide would also rely on advanced spectroscopic and crystallographic techniques to confirm its geometry and electronic structure (Browne et al., 1981).
Chemical Reactions and Properties
Chemical reactions involving N-cyclopropyl-4-(3-hydroxy-3-methylbutyl)-N-(3-pyridinylmethyl)benzamide or its structural analogs often include transformations under Bischler-Napieralski conditions, leading to the formation of various heterocyclic compounds. Such reactions underscore the reactivity of the benzamide moiety and the potential for creating diverse derivatives with altered chemical properties (Zimmer et al., 2011).
Physical Properties Analysis
The physical properties of N-cyclopropyl-4-(3-hydroxy-3-methylbutyl)-N-(3-pyridinylmethyl)benzamide, such as solubility, melting point, and crystalline structure, can be inferred from related compounds. For instance, the co-crystal structure of benzoic acid derivatives highlights the importance of hydrogen bonding and molecular orientation in determining the compound's physical state and solubility (Lemmerer & Bourne, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal for understanding the utility of N-cyclopropyl-4-(3-hydroxy-3-methylbutyl)-N-(3-pyridinylmethyl)benzamide in various applications. Studies on N-(pyridin-3-yl)benzamides have revealed selective inhibition of human enzymes, indicating the potential for specific chemical interactions based on the structure of the benzamide derivatives (Zimmer et al., 2011).
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
One significant application of compounds similar to "N-cyclopropyl-4-(3-hydroxy-3-methylbutyl)-N-(3-pyridinylmethyl)benzamide" lies in their synthesis and the exploration of their chemical properties. Research focusing on similar structural motifs includes studies on Bischler-Napieralski reactions for synthesizing pyrroles, which are crucial in pharmaceuticals and materials science due to their diverse biological activities and functional material applications (Browne, Skelton, & White, 1981). Additionally, the exploration of benzamides and their reactions offers insights into synthesizing novel compounds with potential therapeutic applications. For instance, the synthesis of substituted dihydroisocarbostyrils from hydroxyamides demonstrates the versatility of benzamide derivatives in chemical synthesis (Mao, Burnish, & Hauser, 1969).
Pharmacological Research
Compounds structurally related to "N-cyclopropyl-4-(3-hydroxy-3-methylbutyl)-N-(3-pyridinylmethyl)benzamide" have been investigated for their pharmacological properties. For example, the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor highlights the potential therapeutic benefits of benzamide derivatives in cancer treatment (Zhou et al., 2008). This underscores the importance of such compounds in developing new treatments for various diseases.
properties
IUPAC Name |
N-cyclopropyl-4-(3-hydroxy-3-methylbutyl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-21(2,25)12-11-16-5-7-18(8-6-16)20(24)23(19-9-10-19)15-17-4-3-13-22-14-17/h3-8,13-14,19,25H,9-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHOENWKEIJZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(3-hydroxy-3-methylbutyl)-N-(3-pyridinylmethyl)benzamide |
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